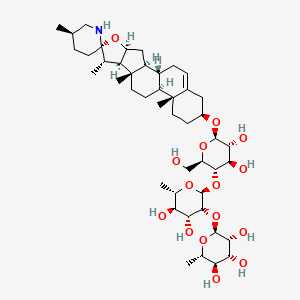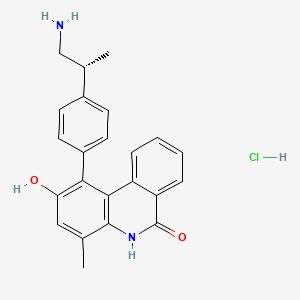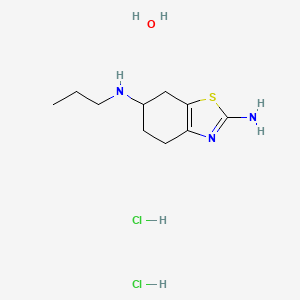![molecular formula C7H17Cl2N2O3P B11933704 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is a chemical compound known for its complex structure and significant applications in various fields. It contains multiple functional groups, including amino, chloroethyl, and phosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol typically involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by the addition of 3-aminopropanol. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality, which are essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloroethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated alcohols, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal functions. This mechanism is particularly relevant in its use as an anticancer agent, where it targets rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure and mechanism of action.
Ifosfamide: Another anticancer agent with structural similarities and comparable therapeutic effects.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biomolecules makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C7H17Cl2N2O3P |
|---|---|
Molekulargewicht |
279.10 g/mol |
IUPAC-Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/t15-/m1/s1 |
InChI-Schlüssel |
BZGFIGVSVQRQBJ-OAHLLOKOSA-N |
Isomerische SMILES |
C(CO)CO[P@](=O)(N)N(CCCl)CCCl |
Kanonische SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)



![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)


![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
